molecular formula C17H20O6S B12724947 2H-Cyclopropa(6,7)naphtho(2,1-b)thiophene-7-carboxylic acid, 1,5,6a,7,7a,8b-hexahydro-6,8-dihydroxy-4-methyl-, ethyl ester, 3,3-dioxide CAS No. 130598-00-4

2H-Cyclopropa(6,7)naphtho(2,1-b)thiophene-7-carboxylic acid, 1,5,6a,7,7a,8b-hexahydro-6,8-dihydroxy-4-methyl-, ethyl ester, 3,3-dioxide

Cat. No.: B12724947
CAS No.: 130598-00-4
M. Wt: 352.4 g/mol
InChI Key: NZQFSLRNSUVATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Cyclopropa(6,7)naphtho(2,1-b)thiophene-7-carboxylic acid, 1,5,6a,7,7a,8b-hexahydro-6,8-dihydroxy-4-methyl-, ethyl ester, 3,3-dioxide: is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Cyclopropa(6,7)naphtho(2,1-b)thiophene-7-carboxylic acid, 1,5,6a,7,7a,8b-hexahydro-6,8-dihydroxy-4-methyl-, ethyl ester, 3,3-dioxide involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial in achieving efficient production. The exact industrial methods for this specific compound may vary, but they generally follow the principles of organic synthesis and chemical engineering .

Chemical Reactions Analysis

Types of Reactions

2H-Cyclopropa(6,7)naphtho(2,1-b)thiophene-7-carboxylic acid, 1,5,6a,7,7a,8b-hexahydro-6,8-dihydroxy-4-methyl-, ethyl ester, 3,3-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

2H-Cyclopropa(6,7)naphtho(2,1-b)thiophene-7-carboxylic acid, 1,5,6a,7,7a,8b-hexahydro-6,8-dihydroxy-4-methyl-, ethyl ester, 3,3-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2H-Cyclopropa(6,7)naphtho(2,1-b)thiophene-7-carboxylic acid, 1,5,6a,7,7a,8b-hexahydro-6,8-dihydroxy-4-methyl-, ethyl ester, 3,3-dioxide apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This makes it a valuable compound for various advanced applications .

Properties

CAS No.

130598-00-4

Molecular Formula

C17H20O6S

Molecular Weight

352.4 g/mol

IUPAC Name

ethyl 10,14-dihydroxy-7-methyl-5,5-dioxo-5λ6-thiatetracyclo[7.5.0.02,6.011,13]tetradeca-1(14),6,9-triene-12-carboxylate

InChI

InChI=1S/C17H20O6S/c1-3-23-17(20)13-11-12(13)15(19)10-8-4-5-24(21,22)16(8)7(2)6-9(10)14(11)18/h8,11-13,18-19H,3-6H2,1-2H3

InChI Key

NZQFSLRNSUVATD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2C1C(=C3C4CCS(=O)(=O)C4=C(CC3=C2O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.